molecular formula C20H21NO4S B2637615 N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide CAS No. 950152-16-6

N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide

Cat. No.: B2637615
CAS No.: 950152-16-6
M. Wt: 371.45
InChI Key: FSWXUSIEKZRXAT-UHFFFAOYSA-N
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Description

N-[2-(4-Ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide (CAS 950152-16-6) is a high-purity synthetic organic compound with a molecular formula of C20H21NO4S and a molecular weight of 371.45 g/mol . This naphthalene sulfonamide derivative is characterized by a distinct molecular structure featuring a naphthalene-2-sulfonamide group linked via an ethyl chain to a 4-ethoxyphenoxy moiety, which contributes to its specific physicochemical profile, including a calculated topological polar surface area of 73 Ų . As a research chemical, it serves as a valuable intermediate and scaffold in medicinal chemistry and drug discovery, particularly in the development and structure-activity relationship (SAR) study of sulfonamide-based bioactive molecules. Sulfonamides bearing similar structural features have been investigated as modulators of biological targets, including voltage-gated sodium channels, which are implicated in pain signaling pathways and other neurological disorders . The compound is provided for research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on its quality for their investigations in chemical biology and pharmaceutical development.

Properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-2-24-18-8-10-19(11-9-18)25-14-13-21-26(22,23)20-12-7-16-5-3-4-6-17(16)15-20/h3-12,15,21H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWXUSIEKZRXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene-2-sulfonyl chloride and 2-(4-ethoxyphenoxy)ethylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine.

    Procedure: The naphthalene-2-sulfonyl chloride is reacted with 2-(4-ethoxyphenoxy)ethylamine in the presence of the base, leading to the formation of this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the development of specialty chemicals and advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The ethoxyphenoxyethyl side chain may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Selected Naphthalene Sulfonamides
Compound Name Substituents on Aromatic Rings Linker Group Key Functional Groups Reference
Target Compound 4-ethoxy (phenoxy) Ethylphenoxyethyl Naphthalene-2-sulfonamide
N-[2-(4-methoxyphenoxy)ethyl]naphthalene-2-sulfonamide 4-methoxy (phenoxy) Ethylphenoxyethyl Naphthalene-2-sulfonamide
4-Ethoxy-N-(2-furylmethyl)naphthalene-1-sulfonamide 4-ethoxy (naphthalene) Furylmethyl Naphthalene-1-sulfonamide
E-6837 (5-chloro-N-(3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)naphthalene-2-sulfonamide) 5-chloro (naphthalene), indole Dimethylaminoethyl-indole Naphthalene-2-sulfonamide
PR31 (N-(5-chloro-3,4-dihydroquinazolin-2-yl)naphthalene-2-sulfonamide) Chloro (quinazoline) Quinazoline Naphthalene-2-sulfonamide

Key Observations :

  • The target compound shares the naphthalene-2-sulfonamide core with E-6837 and PR31 but differs in substituents and linker groups.
  • Replacing the methoxy group in N-[2-(4-methoxyphenoxy)ethyl]naphthalene-2-sulfonamide with ethoxy increases hydrophobicity (XLogP3: ~4.1 estimated vs. 3.8 for methoxy analog) .
  • Positional isomerism (naphthalene-1-sulfonamide vs. 2-sulfonamide) significantly alters steric and electronic properties .

Pharmacological Activity

Table 2: Pharmacological Profiles of Selected Compounds
Compound Name Target Receptor/Enzyme Activity (Emax/pA2/IC50) Efficacy Notes Reference
Target Compound Not reported Not available Hypothesized partial agonist N/A
E-6837 5-HT6 receptor Emax: 23% (cAMP, basal); 207% (forskolin) Partial agonist
SB-271046 5-HT6 receptor pA2: 8.76 ± 0.22 Inverse agonist/antagonist
PR31 Not reported Purity: 99% Cholinesterase inhibitor
N-((1-Benzylpiperidin-3-yl)methyl)naphthalene-2-sulfonamide Butyrylcholinesterase (BuChE) Kd: ~nM range (estimated) Potent reversible inhibitor

Key Observations :

  • Unlike inverse agonists like SB-271046, the target compound’s lack of a piperazine or bulky aromatic group suggests divergent receptor interactions .
  • PR31 and related dihydroquinazoline derivatives exhibit high purity (99–100%) but lack explicit activity data in the evidence .

Key Observations :

  • Copper-catalyzed methods (e.g., ) offer moderate yields for naphthalene sulfonamides but require optimization for ethoxy-substituted analogs.
  • The target compound’s higher molecular weight (vs. methoxy analog) may reduce solubility, necessitating formulation adjustments .

Biological Activity

N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide is a sulfonamide compound with significant biological activity. This article explores its mechanisms of action, biological effects, and potential applications in medicine and research.

Chemical Structure and Properties

  • Chemical Formula : C18H21N1O3S
  • Molecular Weight : 341.43 g/mol
  • Structural Features : The compound consists of a naphthalene sulfonamide core linked to an ethoxyphenoxy group, which is believed to play a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thus exhibiting antimicrobial properties.
  • Anticancer Activity : Research indicates that the compound may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting oxidative stress pathways.

Antimicrobial Activity

This compound has shown promising antimicrobial effects against a range of bacterial strains. In vitro studies demonstrated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results suggest that the compound could be a potential candidate for developing new antibiotics.

Anticancer Properties

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activation assays.

Case Studies

  • Study on Antimicrobial Activity : A recent study investigated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound significantly reduced bacterial load in infected mice, highlighting its potential as a therapeutic agent in treating resistant infections.
  • Evaluation of Anticancer Effects : In a study involving human breast cancer cells, treatment with this compound led to a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compound activated the intrinsic apoptotic pathway, evidenced by increased levels of pro-apoptotic proteins and DNA fragmentation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves sequential coupling of the naphthalene-2-sulfonamide core with the 4-ethoxyphenoxyethyl moiety. Key steps include sulfonylation, nucleophilic substitution, and purification via column chromatography. Optimization focuses on:

  • Temperature control : Maintaining 60–80°C during sulfonamide bond formation to prevent side reactions .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient coupling of aromatic groups .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
    • Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals are expected?

  • Methodology :

  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.5 ppm for naphthalene and ethoxyphenyl groups), sulfonamide NH (δ ~10.2 ppm), and ethoxy CH₂/CH₃ (δ 1.3–4.0 ppm) .
  • IR Spectroscopy : Sulfonamide S=O asymmetric/symmetric stretches (1320–1160 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 399.45 for C₂₀H₂₁NO₄S) .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

  • Methodology :

  • Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification .
  • Stability : Incubate at 37°C and analyze degradation via HPLC over 24–72 hours. Monitor pH-dependent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can contradictory bioactivity data for sulfonamide derivatives across assays be resolved?

  • Methodology :

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., acetylcholinesterase) vs. cell-based viability assays (e.g., MTT) to differentiate direct target effects from cytotoxicity .
  • Assay conditions : Standardize parameters like serum concentration, pH, and incubation time to minimize variability .
  • Structural analogs : Test derivatives (e.g., chloro- or methoxy-substituted variants) to identify structure-activity relationships (SAR) influencing discrepancies .

Q. What computational strategies predict the binding mode of this compound to biological targets?

  • Methodology :

  • Molecular docking : Use Schrödinger Glide or AutoDock Vina to model interactions with targets (e.g., kinases, cholinesterases). Validate with co-crystallized ligands (e.g., PDB: 5DYW) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key residues (e.g., hydrophobic pockets accommodating the naphthalene core) .
  • Experimental validation : SPR or ITC to measure binding affinity (Kd) and correlate with docking scores .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphonates) to enhance solubility, then evaluate metabolic activation in liver microsomes .
  • Lipophilicity adjustment : Modify the ethoxy group to shorter/longer alkoxy chains and measure logP via shake-flask .
  • In vivo PK studies : Administer IV/PO in rodent models and analyze plasma concentration-time profiles using LC-MS .

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